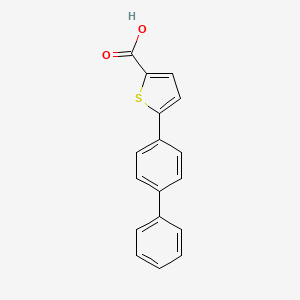

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-phenylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTXAXUTSLGOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated biphenyl-thiophene derivatives and various substituted thiophenes.

Scientific Research Applications

Organic Electronics

Organic Semiconductors

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is utilized as a building block in the synthesis of organic semiconductors. Its thiophene moiety contributes to the compound's ability to facilitate charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The biphenyl group enhances the planarity and π-conjugation of the molecule, which is critical for efficient charge mobility.

Case Study: Organic Photovoltaics

In a study published in Advanced Materials, researchers synthesized a series of thiophene-based polymers incorporating this compound. These polymers demonstrated improved power conversion efficiencies in OPVs due to enhanced light absorption and charge transport properties .

Materials Science

Liquid Crystals

The compound serves as an important precursor for liquid crystal materials. Its structural features allow for the formation of liquid crystalline phases that are essential for display technologies. The incorporation of this compound into liquid crystal formulations has been shown to improve thermal stability and electro-optical performance.

Table: Properties of Liquid Crystals Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electro-optical Response | Enhanced |

| Phase Transition | Smectic A phase |

Medicinal Chemistry

Pharmacological Applications

this compound has been explored for its potential pharmacological activities. Compounds derived from this structure have shown promise as anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Biochemical Research

Biochemical Probes

This compound is also employed in biochemistry as a biochemical probe for studying protein interactions and cellular processes. Its carboxylic acid functionality allows for conjugation with other biomolecules, facilitating the investigation of complex biological systems.

Table: Applications in Biochemical Studies

| Application | Description |

|---|---|

| Protein Interaction Studies | Used as a probe to study protein-ligand interactions. |

| Cellular Imaging | Conjugated with fluorescent tags for imaging studies. |

Mechanism of Action

The mechanism of action of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

- CAS Number : 37910-11-5

- Purity : ≥97% (as per commercial suppliers like Combi-Blocks and Aladdin) .

- Structure : Combines a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a biphenyl moiety.

Applications :

This compound is utilized in pharmaceutical and materials science research due to its rigid aromatic framework, which enhances π-π stacking interactions and stability. It serves as a precursor for synthesizing ligands, bioactive molecules, and polymers .

Comparison with Structural Analogs

The compound’s uniqueness lies in its biphenyl-thiophene-carboxylic acid architecture. Below is a systematic comparison with related derivatives:

Thiophene-2-Carboxylic Acid Derivatives

Structural Insights :

- Biphenyl vs. Bithiophene : The biphenyl group in the target compound provides steric bulk and hydrophobicity, whereas bithiophene derivatives prioritize electronic delocalization for optoelectronic applications .

- Fluorination Effects: Fluorination in benzothiophene analogs increases metabolic stability and membrane permeability compared to non-fluorinated derivatives .

Biphenyl Carboxylic Acid Derivatives

Functional Group Impact :

- Positional Isomerism : The placement of the carboxylic acid group on the biphenyl ring (C2 vs. C3) alters solubility and reactivity. For instance, C2-substituted derivatives exhibit stronger intermolecular hydrogen bonding .

- Electron-Withdrawing Substituents : Nitro and trifluoromethyl groups increase acidity and stability, making such derivatives suitable for harsh reaction conditions .

Hybrid Derivatives with Piperidine/Pyrrolidine Moieties

Pharmacological Relevance :

- Anti-Inflammatory Activity : Bis-allyloxy and hydroxypropoxy derivatives of diaryl thiophene-2-carboxylic acid show COX-2 inhibition, with potency influenced by substituent size and polarity .

- Antibacterial Potential: Chloro and fluoro substituents in biphenyl analogs disrupt bacterial cell membranes, as seen in derivatives like 4'-chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid .

Research Findings and Trends

- Synthetic Flexibility : The biphenyl-thiophene scaffold allows modular functionalization, enabling tailored physicochemical properties for drug discovery .

- Structure-Activity Relationships (SAR) : Electron-donating groups on the biphenyl ring enhance anti-inflammatory activity, while electron-withdrawing groups favor material science applications .

- Commercial Availability : High-purity batches (≥95%) are available from suppliers like Aladdin and Combi-Blocks, supporting scalable research .

Biological Activity

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (CAS Number: 37910-11-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C17H12O2S

- Molecular Weight : 280.341 g/mol

- Structure : The compound features a biphenyl group attached to a thiophene ring with a carboxylic acid functional group, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that modifications in the structure of thiophene compounds can lead to varying levels of cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating various thiophene derivatives, including related compounds, the following results were observed:

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | Not specified | Potential activity noted |

| Compound A (reference) | A549 | 10 | Strong activity |

| Compound B (related thiophene) | A549 | 15 | Moderate activity |

The study utilized the MTT assay to assess cell viability post-treatment, revealing that certain modifications to the thiophene structure enhanced anticancer properties significantly. For instance, compounds with additional electron-donating groups exhibited increased potency against A549 cells compared to the parent compound .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives have shown promising results against multidrug-resistant strains of bacteria, the specific activity of this compound requires further exploration.

Antimicrobial Screening Results

A comparative study on antimicrobial activity included various thiophene derivatives tested against common pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | >64 µg/mL | No significant activity |

| Compound C (related thiophene) | Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Compound D (another derivative) | E. coli | 16 µg/mL | Strong activity |

The results indicate that while some related compounds show effective antimicrobial properties, this compound did not demonstrate significant efficacy against the tested strains .

Understanding the mechanism by which thiophene derivatives exert their biological effects is crucial for future development. Studies suggest that these compounds may interfere with cellular pathways involved in proliferation and survival in cancer cells. For instance, certain thiophenes have been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling molecules associated with cancer progression .

Q & A

Q. What are the typical synthetic routes for preparing 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid?

The compound can be synthesized via multi-step reactions involving Suzuki-Miyaura coupling to introduce the biphenyl moiety, followed by hydrolysis of ester intermediates. For example, analogous methods involve reacting sodium methoxide with dimethyl thiophene-2,5-dicarboxylate derivatives under reflux, followed by acidification to yield carboxylic acid products . Key steps include optimizing coupling efficiency (e.g., palladium catalysts, ligand selection) and ensuring regioselectivity during functionalization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and biphenyl-thiophene connectivity.

- FT-IR to identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).

- X-ray crystallography to resolve molecular packing and hydrogen-bonding patterns, as seen in related thiophene-carboxylic acid derivatives (e.g., O–H⋯O dimerization) .

- Mass spectrometry (ESI/HRMS) to verify molecular weight and purity.

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally similar thiophene-carboxylic acids:

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Keep at 2–8°C in a desiccator to avoid moisture absorption.

- Avoid prolonged exposure to light, as conjugated systems may degrade .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural elucidation?

Discrepancies between experimental and computational data (e.g., dihedral angles, hydrogen-bond geometries) require cross-validation:

Q. How can the anti-inflammatory activity of this compound be systematically evaluated?

Methodologies from analogous studies include:

- In vitro assays : COX-1/COX-2 inhibition (enzyme immunoassays) and TNF-α/IL-6 suppression in macrophage cell lines.

- Structure-activity relationship (SAR) studies : Modifying substituents on the biphenyl or thiophene rings to correlate electronic effects (e.g., electron-withdrawing groups) with potency .

- Molecular docking to predict binding interactions with inflammatory targets (e.g., NF-κB or COX-2 active sites) .

Q. What challenges arise in optimizing synthetic yield for multi-step reactions?

Key issues include:

- Coupling efficiency : Suzuki-Miyaura reactions may suffer from steric hindrance due to the biphenyl group. Use bulky ligands (e.g., SPhos) or microwave-assisted heating to improve yields .

- Purification : Carboxylic acid byproducts (e.g., unreacted intermediates) require gradient column chromatography or recrystallization (e.g., acetic acid/water systems) .

- Acid sensitivity : Hydrolysis of ester precursors may require pH-controlled conditions (pH ~5) to avoid over-acidification .

Q. How does the biphenyl-thiophene conjugation influence electronic properties?

The extended π-system enhances:

- Charge-transfer capacity : Demonstrated via cyclic voltammetry (e.g., redox peaks at ~1.2 V vs. Ag/AgCl).

- Absorption/fluorescence : UV-Vis (λmax ~280–320 nm) and emission spectra (λem ~400 nm) indicate potential for optoelectronic applications.

- Thermal stability : TGA data show decomposition temperatures >250°C, attributed to rigid biphenyl-thiophene stacking .

Methodological Notes

- Synthetic reproducibility : Always report catalyst batches and solvent purity, as trace metals (e.g., Pd residues) can alter reaction outcomes .

- Biological assays : Include positive controls (e.g., indomethacin for COX inhibition) and validate cell viability via MTT assays to exclude cytotoxicity .

- Crystallography : For poorly diffracting crystals, consider synchrotron radiation or cryocooling (100 K) to enhance data resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.